
2-Azidoethyl methanesulfonate
Overview
Description
2-Azidoethyl methanesulfonate is an organic compound with the molecular formula C₃H₇N₃O₃SThe compound consists of a methanesulfonate group attached to an ethyl chain, which is further connected to an azide group . This unique structure makes it a valuable reagent in organic synthesis and biochemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Azidoethyl methanesulfonate can be synthesized through a reaction involving 2-azidoethanol and methanesulfonyl chloride. Here are two common synthetic routes:
-
First Method:
Reactants: 2-azidoethanol (1.00 g, 11.49 mmol), triethylamine (2.418 mL, 17.24 mmol), mesyl chloride (1.328 mL, 17.24 mmol), tetrahydrofuran (25 mL), sodium bicarbonate (50 mL), dichloromethane (70 mL).
Procedure: The reaction is initiated by adding mesyl chloride to a solution of 2-azidoethanol and triethylamine in tetrahydrofuran at 0°C. The mixture is then allowed to warm to room temperature and stirred for 3 hours. The reaction mixture is washed with sodium bicarbonate and dried over sodium sulfate.
-
Second Method:
Reactants: Methanesulfonyl chloride (5.7 g), 2-azidoethanol (4.3 g), triethylamine (5.0 g), methylene chloride (20 mL + 80 mL).
Procedure: Methanesulfonyl chloride is added dropwise to a stirred solution of 2-azidoethanol and triethylamine in methylene chloride.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the above synthetic routes can be scaled up for industrial applications, ensuring proper safety and handling protocols due to the reactive nature of the compound.
Chemical Reactions Analysis
2-Azidoethyl methanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Cycloaddition Reactions: The azide group can undergo [3+2] cycloaddition reactions with alkynes to form triazoles.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like triphenylphosphine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide in polar aprotic solvents.
Cycloaddition: Copper(I) catalysts in the presence of alkynes.
Reduction: Triphenylphosphine in tetrahydrofuran.
Major Products:
Triazoles: Formed from cycloaddition reactions.
Amines: Formed from reduction reactions.
Scientific Research Applications
2-Azidoethyl methanesulfonate has several applications in scientific research:
Bioconjugation: Used for the modification of biomolecules such as proteins and nucleic acids.
Drug Development: Investigated for its potential use in drug delivery systems.
Organic Synthesis: Employed in the synthesis of heterocycles and other complex organic molecules
Mechanism of Action
The mechanism of action of 2-azidoethyl methanesulfonate involves its reactivity as an alkylating agent. The methanesulfonate ester undergoes fission, releasing the azide group, which can then participate in various chemical reactions. The azide group can form covalent bonds with nucleophilic sites in biomolecules, leading to modifications that can alter their function .
Comparison with Similar Compounds
2-Azidoethyl methanesulfonate can be compared with other azido compounds and methanesulfonate esters:
Similar Compounds:
Uniqueness: this compound’s combination of the azide and methanesulfonate groups makes it uniquely reactive and versatile for various applications in organic synthesis and biochemical research .
Properties
IUPAC Name |
2-azidoethyl methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7N3O3S/c1-10(7,8)9-3-2-5-6-4/h2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEWGFZSRLNWBEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


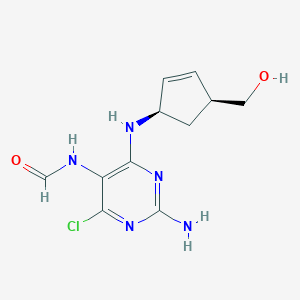
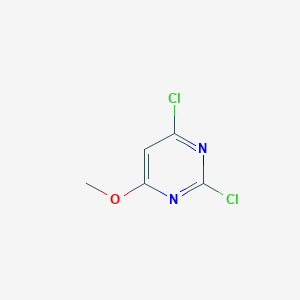
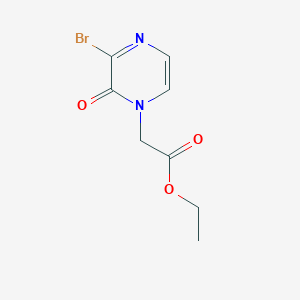
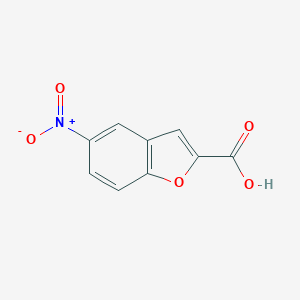

![(2S,3R,4S,5R)-2-[(3R,4R,5R,6S)-6-[(3R,4R,5R,6S)-6-[(3R,4R,5R,6S)-4,5-dihydroxy-6-[(3R,4R,5R)-4,5,6-trihydroxyoxan-3-yl]oxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B105721.png)
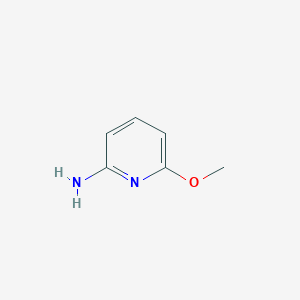
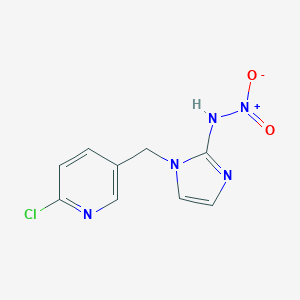
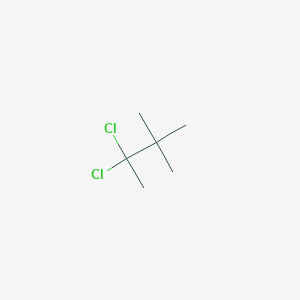
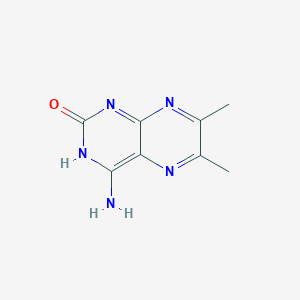
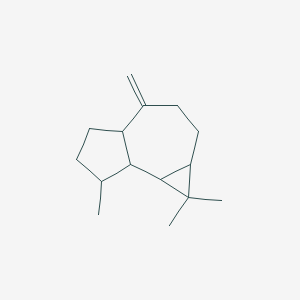
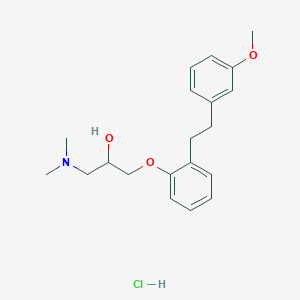
![(3r,3as,6ar)-Hexahydrofuro[2,3-B]furan-3-Ol](/img/structure/B105745.png)
